4-Bromo-2-methoxybenzyl methanesulfonate
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Overview
Description
4-Bromo-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzyl methanesulfonate typically involves the reaction of 4-Bromo-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The bromine and methoxy substituents can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes, depending on the conditions.
Reduction: Reduction typically yields the corresponding alcohol or alkane.
Scientific Research Applications
4-Bromo-2-methoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybenzyl methanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the substitution process. The bromine and methoxy substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzyl alcohol: This compound is a precursor in the synthesis of 4-Bromo-2-methoxybenzyl methanesulfonate.
4-Methoxybenzyl methanesulfonate: Similar structure but lacks the bromine substituent.
Benzyl methanesulfonate: The parent compound without any substituents on the benzyl ring.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11BrO4S |
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Molecular Weight |
295.15 g/mol |
IUPAC Name |
(4-bromo-2-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11BrO4S/c1-13-9-5-8(10)4-3-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
IXYFWRZDILBVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)COS(=O)(=O)C |
Origin of Product |
United States |
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